

Application Notes and Protocols for the Characterization of Di-p-tolylmethane

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Compound of Interest

Compound Name: *Di-p-tolylmethane*

CAS No.: 4957-14-6

Cat. No.: B1294649

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a diarylmethane compound with a molecular formula of $C_{15}H_{16}$ and a molecular weight of 196.29 g/mol. Its characterization is crucial for quality control, reaction monitoring, and ensuring its suitability for various applications, including as an intermediate in organic synthesis and potentially in drug development. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed in the characterization of **Di-p-tolylmethane**.

Physicochemical Properties

A summary of key physicochemical properties of **Di-p-tolylmethane** is presented in the table below.

Property	Value
CAS Number	4957-14-6
Molecular Formula	C ₁₅ H ₁₆
Molecular Weight	196.29 g/mol
Appearance	White to light yellow powder or crystals
Melting Point	27-29 °C
Boiling Point	296-298 °C
Solubility	Insoluble in water; soluble in common organic solvents like ethanol, acetone, and diethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **Di-p-tolylmethane**, providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Application Note

- ¹H NMR:** The proton NMR spectrum of **Di-p-tolylmethane** is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The aromatic region will likely display a characteristic AA'BB' splitting pattern for the para-substituted rings.
- ¹³C NMR:** The carbon NMR spectrum will show signals for the different carbon environments: the methyl carbons, the methylene bridge carbon, the substituted and unsubstituted aromatic carbons.

Experimental Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of the **Di-p-tolylmethane** sample.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Pulse Angle: 30-45°

Instrument Parameters (^{13}C NMR):

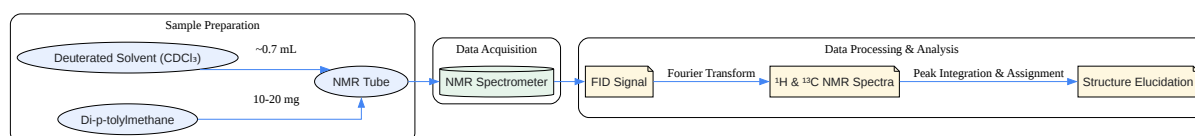
- Spectrometer: 100 MHz or higher
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Pulse Program: Standard proton-decoupled pulse sequence

Expected Spectral Data

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.10	d, J ≈ 8 Hz	4H		Aromatic (CH ortho to CH ₂)
~7.05	d, J ≈ 8 Hz	4H		Aromatic (CH ortho to CH ₃)
~3.90	s	2H		Methylene (CH ₂)
~2.30	s	6H		Methyl (CH ₃)

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
~138		Aromatic (C para to CH ₂)
~135		Aromatic (C para to CH ₃)
~129		Aromatic (CH ortho to CH ₂)
~128		Aromatic (CH ortho to CH ₃)
~41		Methylene (CH ₂)
~21		Methyl (CH ₃)

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.



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NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of **Di-p-tolylmethane** and identifying any volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for identification. Commercial suppliers often use GC to determine the purity of **Di-p-tolylmethane**.^{[1][2]}

Application Note

GC-MS analysis allows for the determination of the retention time of **Di-p-tolylmethane**, which is characteristic under specific chromatographic conditions. The mass spectrum will show the molecular ion peak (M^+) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Experimental Protocol

Sample Preparation:

- Prepare a stock solution of **Di-p-tolylmethane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
- For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample.

Instrument Parameters:

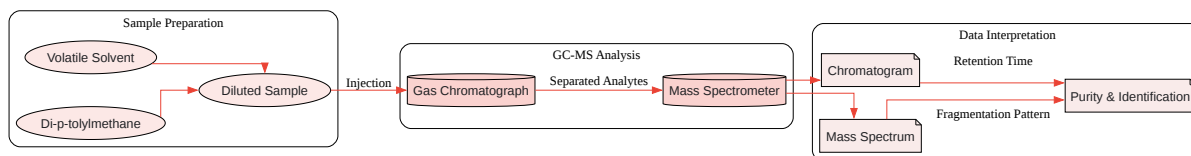
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is recommended.

- Injector: Split/splitless injector at 280°C. A split injection (e.g., 50:1) is suitable for purity analysis.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 300°C.
 - Final hold: 5 minutes at 300°C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

Expected Data

- Retention Time: The retention time will be dependent on the specific column and conditions but is expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point.
- Mass Spectrum:
 - Molecular Ion (M^+): m/z 196.
 - Major Fragments (Predicted):
 - m/z 181: $[M - CH_3]^+$ (loss of a methyl group).
 - m/z 105: $[C_8H_9]^+$ (tolyl fragment).

- m/z 91: $[C_7H_7]^+$ (tropylium ion, from rearrangement of the benzyl fragment).



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GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of **Di-p-tolylmethane**, particularly for purity determination and quantification in non-volatile matrices or for monitoring reactions in solution.

Application Note

A reversed-phase HPLC method is most suitable for **Di-p-tolylmethane** due to its non-polar nature. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water will provide good separation. UV detection is appropriate as the aromatic rings provide strong chromophores.

Experimental Protocol

Sample Preparation:

- Prepare a stock solution of **Di-p-tolylmethane** (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
- Filter the sample through a 0.45 μ m syringe filter before injection to remove any particulate matter.

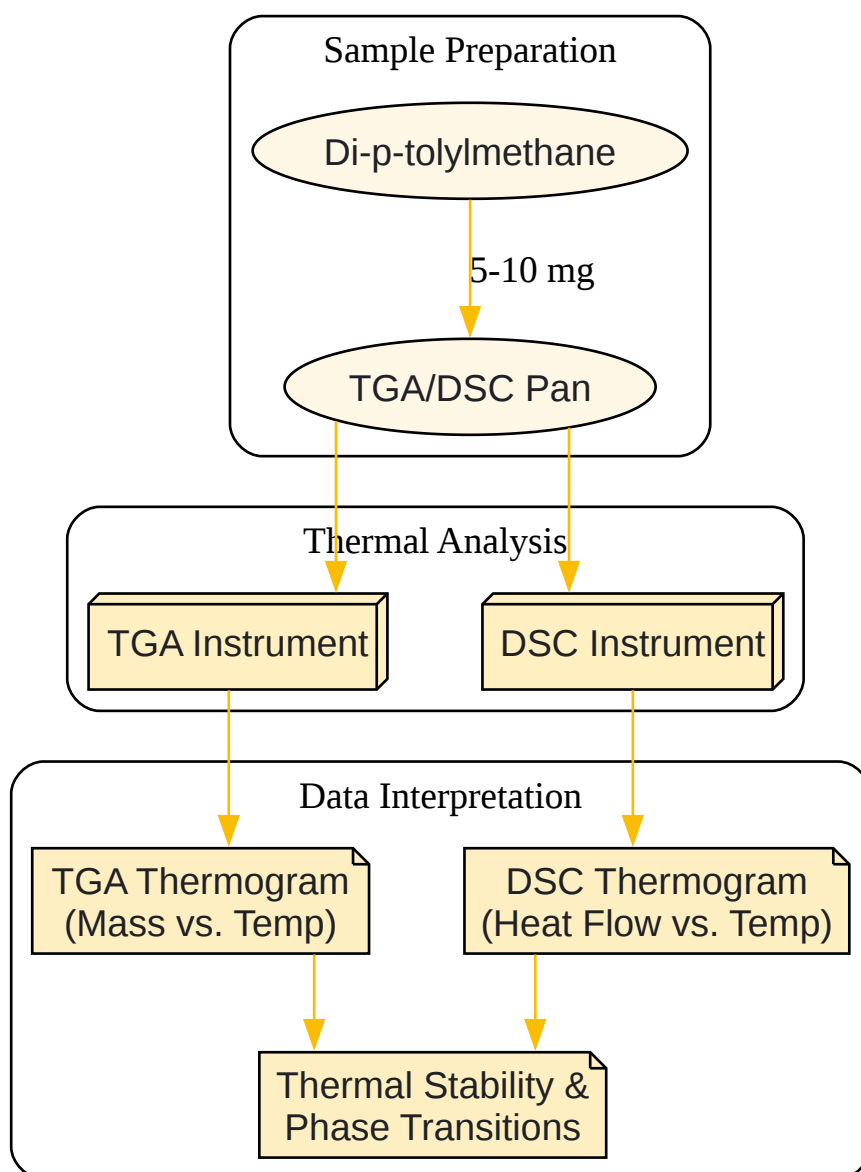
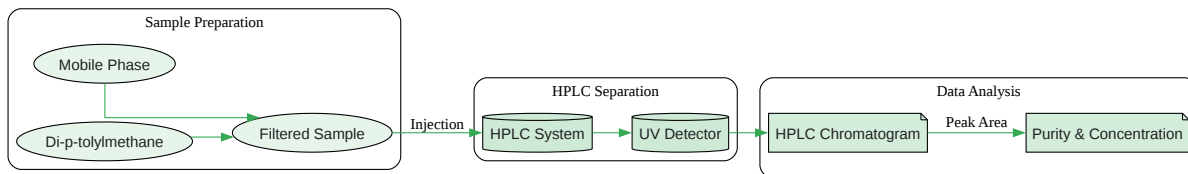
- Prepare a series of calibration standards for quantitative analysis.

Instrument Parameters:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- Detection: UV detection at 220 nm or 254 nm.

Expected Data

- Retention Time: A single major peak corresponding to **Di-p-tolylmethane** will be observed. The retention time will depend on the exact mobile phase composition and column used.
- Purity: The purity can be calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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